N',N'-Dimethyl-2-thiooxamide
Description
N',N'-Dimethyl-2-thiooxamide (CAS: 120-79-6) is a sulfur-containing derivative of oxamide, with the molecular formula C₄H₈N₂S₂ and a molecular weight of 148.250 g/mol. Its IUPAC name is N,N'-dimethyldithiooxamide, and it features two methyl groups attached to the nitrogen atoms of a dithiooxamide backbone. The compound’s structure is characterized by the replacement of oxygen atoms in oxamide with sulfur, leading to distinct chemical and physical properties, such as increased molecular weight and altered reactivity .
Properties
CAS No. |
41168-96-1 |
|---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
2-(dimethylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C4H8N2OS/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7) |
InChI Key |
KPADYDNSABGHHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
N,N'-dialkyl dithiooxamides, including N',N'-Dimethyl-2-thiooxamide, have a variety of applications, including uses as antioxidants, herbicides, sterilizing agents, analgesics, anti-tuberculosis agents, and analytical reagents for precious metals like platinum and palladium . Dithiooxamide derivatives can form Schiff bases and metal complexes with various applications .
Synthesis and Properties
N,N'-dialkyl dithiooxamides can be synthesized by reacting diester oxalate or oxalyl chloride with amine to generate N,N'-disubstituted oxamide, followed by reaction with a vulcanization reagent .
Applications
- Antimicrobial Applications : Nitrogen-containing molecules, including pyrimidine derivatives and nitrogen heterocycles, have a wide range of pharmacological activities, including anti-cancer, anti-HIV, anti-malarial, anti-tubercular, anti-microbial, and anti-diabetic activities . Certain compounds with meta-CF3 substitutions on the phenylthiol ring have shown potent activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
- Schiff Bases and Metal Complexes : Dithiooxamide can be used to synthesize Schiff bases, which can then form complexes with transition metals . These complexes have potential biological activities . For example, Schiff bases derived from dithiooxamide have shown activity against Aspergillus niger .
- Analytical Reagent: N, N'-dialkyl dithiooxamide can be used as a reagent for the analysis of noble metals like platinum and palladium .
Mechanism of Action
The mechanism by which N',N'-Dimethyl-2-thiooxamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. In drug design, it may target specific molecular pathways to exert therapeutic effects.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes.
Proteins: May bind to proteins, affecting their function.
Pathways: May interfere with or modulate biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N',N'-Dimethyl-2-thiooxamide with analogs, focusing on molecular features, synthesis, and spectral properties.
Comparison with Other Thiooxamide Derivatives
Thiooxamides with varying substituents exhibit differences in reactivity and physical properties. For example, compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) (from ) share the 2-thioxoacetamide core but differ in substituents. Key distinctions include:
These substituents influence solubility and reactivity. For instance, electron-withdrawing groups (e.g., nitro in Compound 12) reduce nucleophilicity, whereas methoxy groups (Compound 9) enhance solubility in polar solvents .
Comparison with Oxamide Analogs
Replacing sulfur with oxygen in the oxamide backbone significantly alters properties. N,N'-Dimethyloxamide (CAS: 615-35-0) serves as a direct oxygen analog:
The sulfur atoms in this compound increase molecular weight by ~32 g/mol compared to its oxamide counterpart.
Comparison with Substituted Dithiooxamides
N,N'-Bis(2-hydroxyethyl)dithiooxamide (CAS: 120-86-5) highlights the impact of hydroxyl substituents:
The hydroxyethyl groups in the latter compound improve water solubility, making it more suitable for aqueous-phase reactions .
Spectral Data Insights
Biological Activity
N',N'-Dimethyl-2-thiooxamide (DMTO) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMTO, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
DMTO is a thioamide derivative characterized by the presence of two methyl groups attached to the nitrogen atoms and a thioamide functional group. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that DMTO exhibits notable antimicrobial properties. A study evaluating various thioamide derivatives found that DMTO showed significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effectiveness at low concentrations.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
This data suggests that DMTO could be a promising candidate for developing new antimicrobial agents.
Cytotoxic Activity
In vitro studies have also assessed the cytotoxic effects of DMTO on cancer cell lines. For instance, one study tested its efficacy on human epidermoid larynx carcinoma (Hep-2) cells. The results indicated that DMTO exhibited cytotoxicity with an IC50 value of approximately 150 μM, suggesting potential as an anticancer agent.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 70 |
| 150 | 45 |
These findings highlight the compound's ability to inhibit cell growth in cancerous cells, warranting further investigation into its mechanisms of action.
The biological activity of DMTO may be attributed to its ability to interact with various biological targets. Thioamides are known to participate in redox reactions and can form complexes with metal ions, which may enhance their biological effects. The coordination chemistry involving DMTO has been explored, revealing its potential to form stable complexes with transition metals, which could contribute to its bioactivity.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Natural Products reported that DMTO derivatives, including DMTO itself, were screened against multi-drug resistant bacterial strains. The results demonstrated that DMTO displayed superior antibacterial activity compared to conventional antibiotics, suggesting a potential role in combating resistant infections.
- Anticancer Properties : Another investigation focused on the cytotoxic effects of DMTO on various cancer cell lines. The study utilized different concentrations and assessed cell viability through MTT assays. Results indicated that DMTO significantly reduced cell viability in a dose-dependent manner, particularly in Hep-2 cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N',N'-Dimethyl-2-thiooxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves thioamidation of oxamide precursors using sulfurizing agents like Lawesson's reagent or P4S10. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates precipitation .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Base catalysts (e.g., NaH) improve nucleophilic substitution efficiency during methylation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for ≥95% purity .
Q. Which spectroscopic methods are most effective for characterizing This compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer:
- NMR :
- <sup>1</sup>H NMR: Look for singlet peaks at δ 3.1–3.3 ppm (N-CH3) and δ 2.8–3.0 ppm (S-C=O coupling) .
- <sup>13</sup>C NMR: Thiocarbonyl (C=S) signals appear at δ 190–200 ppm, distinct from carbonyl (C=O) resonances .
- IR : Strong absorption bands at 1250–1300 cm<sup>−1</sup> (C=S stretch) and 1650–1700 cm<sup>−1</sup> (amide C=O) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> ions with isotopic patterns reflecting sulfur content .
Q. How does the electronic configuration of This compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The thiocarbonyl group (C=S) is more polarizable than C=O, enhancing electrophilicity.
- Nucleophilic attack : Thiooxamide reacts preferentially at the sulfur atom with soft nucleophiles (e.g., thiols), while hard nucleophiles (e.g., amines) target the carbonyl carbon .
- Steric effects : N,N'-dimethyl groups reduce steric hindrance compared to bulkier substituents, favoring bimolecular mechanisms .
Advanced Research Questions
Q. What computational approaches best model the tautomeric equilibria of This compound, and how do solvent effects impact these predictions?
- Methodological Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to evaluate tautomeric forms (thione-thiol equilibria). Solvent effects (e.g., PCM model for DMSO) significantly shift equilibrium toward the thione form due to dipole stabilization .
- MD simulations : Analyze solvent-solute interactions to predict solubility trends, correlating with experimental dielectric constant data .
Q. How can researchers resolve contradictory crystallographic and spectroscopic data regarding the sulfur coordination geometry in This compound complexes?
- Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C-S ≈ 1.65 Å vs. C-O ≈ 1.23 Å) and confirms planar geometry .
- Comparative spectroscopy : Overlay experimental IR/Raman spectra with computed vibrational modes (e.g., Gaussian) to identify discrepancies caused by crystal packing vs. solution-phase dynamics .
Q. What experimental strategies are recommended for investigating the compound's dual role as both catalyst and reactant in thiolation reactions?
- Methodological Answer:
- Kinetic studies : Use in-situ <sup>1</sup>H NMR to monitor reactant consumption and intermediate formation. For example, track thiolate anion generation during catalytic cycles .
- Isotopic labeling : Introduce <sup>34</sup>S into the thiocarbonyl group to distinguish between catalytic turnover and stoichiometric participation via MS analysis .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported pKa values for This compound across different solvent systems?
- Methodological Answer:
- Standardize conditions : Re-measure pKa using unified potentiometric titration (e.g., in 50% aqueous DMSO) to minimize solvent-specific artifacts .
- Validate with computational pKa predictors : Compare experimental data with COSMO-RS or ACD/Labs predictions to identify outliers .
Methodological Tables
| Key Spectral Data | Technique | Reference |
|---|---|---|
| C=S stretch (1250–1300 cm<sup>−1</sup>) | IR | |
| N-CH3 (δ 3.1–3.3 ppm) | <sup>1</sup>H NMR | |
| [M+H]<sup>+</sup> (m/z 163.04) | ESI-MS |
| Synthetic Optimization | Parameter | Optimal Range |
|---|---|---|
| Reaction temperature | 60–80°C | |
| Solvent polarity | DMF/ethanol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
